molecular formula C23H17BrClN5OS B11683146 N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11683146
M. Wt: 526.8 g/mol
InChI Key: PBTHNAPHAZBWSE-VULFUBBASA-N
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Description

N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based hydrazone derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group, a phenyl group, and a sulfanyl-linked acetohydrazide moiety bearing a 3-bromophenyl substituent. Its synthesis typically involves condensation reactions between hydrazide intermediates and substituted aldehydes, followed by purification via recrystallization .

Properties

Molecular Formula

C23H17BrClN5OS

Molecular Weight

526.8 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H17BrClN5OS/c24-18-6-4-5-16(13-18)14-26-27-21(31)15-32-23-29-28-22(17-9-11-19(25)12-10-17)30(23)20-7-2-1-3-8-20/h1-14H,15H2,(H,27,31)/b26-14+

InChI Key

PBTHNAPHAZBWSE-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)Br)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common method includes the condensation of 3-bromobenzaldehyde with 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that similar triazole-based compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes within the pathogens .

Anticancer Activity

Compounds containing triazole moieties have been evaluated for their anticancer properties. Preliminary studies suggest that N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may inhibit the proliferation of cancer cells by inducing apoptosis or interfering with cell cycle progression. In vitro assays using human cancer cell lines have indicated that certain derivatives can significantly reduce cell viability .

Case Studies

  • Antimicrobial Efficacy :
    A study published in PubChem evaluated various triazole derivatives for their antimicrobial properties. The findings revealed that compounds similar to this compound showed effective inhibition against a range of bacterial strains .
  • Anticancer Screening :
    In another study focusing on triazole derivatives, researchers performed cytotoxicity tests on breast cancer cell lines (MCF7). The results indicated that certain modifications to the triazole structure enhanced its anticancer activity significantly .

Potential Applications

The applications of this compound are vast and include:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer agents.
  • Research Tool : For studying mechanisms of drug resistance in pathogens and cancer cells.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and phenyl groups play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Trends :

  • Halogen Position : The 3-bromophenyl group in the target compound may enhance hydrophobic interactions compared to 4-bromophenyl analogs, influencing receptor binding .
  • Triazole Substitutents : Phenyl and 4-chlorophenyl groups optimize π-π stacking and electron distribution, critical for stabilizing protein-ligand interactions .
  • Hydrazone Modifications : Aromatic aldehydes with electron-withdrawing groups (e.g., bromo, chloro) improve thermal stability and cytotoxicity .

Physicochemical and Crystallographic Properties

  • Solubility : The target compound’s logP is estimated to be higher than methoxy-substituted analogs due to its halogenated aromatic rings, reducing aqueous solubility but enhancing lipid membrane permeability .
  • Crystallinity : Single-crystal X-ray studies of related compounds (e.g., ) reveal that planar triazole cores and halogen atoms facilitate tight molecular packing, improving thermal stability. The target compound’s bulkier phenyl groups may reduce crystallinity compared to smaller substituents like methyl.
  • Hydrogen Bonding : The hydrazone NH group participates in intermolecular hydrogen bonds (N–H···S/O), stabilizing crystal lattices. This is consistent with observations in , where similar H-bonding networks form supramolecular assemblies.

Biological Activity

N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest due to its potential biological activities. This compound belongs to a class of hydrazones and triazoles, which have been studied for various pharmacological properties including anticancer, antifungal, and antibacterial activities.

Chemical Structure

The chemical formula for this compound is C25H21BrClN5O2SC_{25}H_{21}BrClN_5O_2S with a molecular weight of approximately 569.028 g/mol. Its structure features a triazole ring connected to a hydrazone moiety, which is known to influence biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit notable anticancer properties. For instance, Schiff bases derived from triazolethiones have shown promising cytotoxic effects against various cancer cell lines. In particular, compounds related to this compound were tested against colon carcinoma and breast cancer cell lines, revealing IC50 values indicating effective inhibition of cell proliferation (values ranging from 6.2 µM to 43.4 µM) .

Cell Line IC50 Value (µM) Compound
HCT-1166.2Triazole derivative
T47D27.3Triazole derivative

Antifungal and Antibacterial Activity

The compound has also been evaluated for its antifungal and antibacterial properties. Studies indicate that similar triazole derivatives exhibit significant antifungal activity against pathogenic fungi and comparable antibacterial activity to standard antibiotics like chloramphenicol . The presence of the sulfanyl group in the structure enhances its interaction with microbial targets.

Activity Type Standard Test Compound Activity
AntifungalBifonazoleEffective
AntibacterialChloramphenicolComparable

The biological activities of this compound can be attributed to its ability to interact with various biological targets. The triazole ring is known for its role in inhibiting enzymes such as cytochrome P450, which is crucial in the metabolism of many drugs and the biosynthesis of sterols in fungi. This inhibition can lead to the disruption of cell membrane integrity in fungal cells and the modulation of cancer cell signaling pathways .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Colon Cancer Cells : A derivative similar to this compound was tested on HCT-116 cells, showing a significant reduction in viability at concentrations as low as 6.2 µM.
  • Antifungal Screening : A series of triazole derivatives were screened against Candida species, where the target compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungals.

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